molecular formula C20H23N3O3 B3817395 2-{[3-(acetylamino)propanoyl]amino}-N-(2,6-dimethylphenyl)benzamide

2-{[3-(acetylamino)propanoyl]amino}-N-(2,6-dimethylphenyl)benzamide

Cat. No. B3817395
M. Wt: 353.4 g/mol
InChI Key: POLSXVLROYPITH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-{[3-(acetylamino)propanoyl]amino}-N-(2,6-dimethylphenyl)benzamide” is a complex organic molecule. It contains an amide group (-CONH2), which is a common functional group in biochemistry and pharmaceuticals. The presence of the acetylamino group (-NHCOCH3) and the benzamide group (a benzene ring attached to an amide) suggest that this compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzene ring, which contributes to the compound’s stability and may influence its reactivity. The amide group (-CONH2) is a polar functional group, which could allow the compound to participate in hydrogen bonding and could influence its solubility in different solvents .


Chemical Reactions Analysis

Amides, including benzamides, can undergo a variety of chemical reactions. They can be hydrolyzed to produce carboxylic acids and amines. They can also react with Grignard reagents to form ketones .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group could make the compound soluble in polar solvents. The benzene ring could contribute to its stability and possibly make it less reactive .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many drugs work by binding to proteins in the body and modulating their activity. The specific effects of this compound would depend on the protein it targets and how it interacts with that protein .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific physical and chemical properties. As with any chemical, appropriate safety precautions should be taken when handling it to avoid exposure .

Future Directions

The future research directions for this compound could include exploring its potential uses in medicine or industry, studying its reactivity and interactions with other chemicals, and developing methods for its synthesis .

properties

IUPAC Name

2-(3-acetamidopropanoylamino)-N-(2,6-dimethylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O3/c1-13-7-6-8-14(2)19(13)23-20(26)16-9-4-5-10-17(16)22-18(25)11-12-21-15(3)24/h4-10H,11-12H2,1-3H3,(H,21,24)(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POLSXVLROYPITH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C2=CC=CC=C2NC(=O)CCNC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[3-(acetylamino)propanoyl]amino}-N-(2,6-dimethylphenyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[3-(acetylamino)propanoyl]amino}-N-(2,6-dimethylphenyl)benzamide
Reactant of Route 2
Reactant of Route 2
2-{[3-(acetylamino)propanoyl]amino}-N-(2,6-dimethylphenyl)benzamide
Reactant of Route 3
Reactant of Route 3
2-{[3-(acetylamino)propanoyl]amino}-N-(2,6-dimethylphenyl)benzamide
Reactant of Route 4
Reactant of Route 4
2-{[3-(acetylamino)propanoyl]amino}-N-(2,6-dimethylphenyl)benzamide
Reactant of Route 5
Reactant of Route 5
2-{[3-(acetylamino)propanoyl]amino}-N-(2,6-dimethylphenyl)benzamide
Reactant of Route 6
Reactant of Route 6
2-{[3-(acetylamino)propanoyl]amino}-N-(2,6-dimethylphenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.